4-(butan-2-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(butan-2-yl)piperidine hydrochloride, also known as 4-(sec-butyl)piperidine hydrochloride, is a chemical compound with the molecular formula C9H19N·HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and their potential biological activities .
Preparation Methods
The synthesis of 4-(butan-2-yl)piperidine hydrochloride can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Industrial production methods often involve similar catalytic hydrogenation processes, ensuring high yields and purity.
Chemical Reactions Analysis
4-(butan-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinones.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives. Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted piperidines and piperidinones.
Scientific Research Applications
4-(butan-2-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors and enzymes, influencing various physiological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-(butan-2-yl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Benzylpiperidine: This compound acts as a monoamine releasing agent and has applications in neuroscience research.
Piperidinones: These compounds are formed through the oxidation of piperidines and have various pharmaceutical applications.
The uniqueness of this compound lies in its specific structure and the potential biological activities it can exhibit, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2460749-05-5 |
---|---|
Molecular Formula |
C9H20ClN |
Molecular Weight |
177.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.